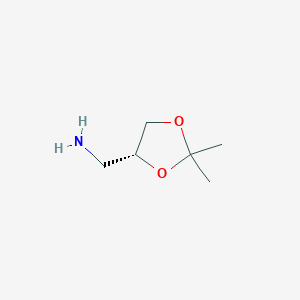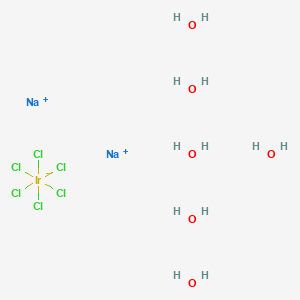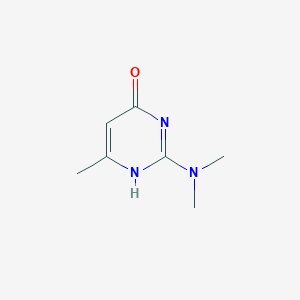
3-Methylquinoxaline-2-carbaldehyde
Overview
Description
3-Methyl-2-quinoxalinecarbaldehyde is an organic compound with the molecular formula C10H8N2O. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
3-Methylquinoxaline-2-carbaldehyde, also known as 3-Methyl-2-quinoxalinecarbaldehyde, is a derivative of quinoxaline, a class of N-heterocyclic compounds . Quinoxalines have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . .
Mode of Action
Quinoxaline derivatives have been found to validate the right anticancer action through separate mechanisms, involving tyrosine kinase inhibition, c-met kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .
Biochemical Pathways
Quinoxaline derivatives have been found to have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Quinoxaline derivatives have been found to have a significant impact on various cellular processes due to their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
Quinoxaline derivatives, a class to which this compound belongs, have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action require further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-quinoxalinecarbaldehyde typically involves the condensation of o-phenylenediamine with α-ketoaldehydes. One common method includes the reaction of o-phenylenediamine with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of 3-Methyl-2-quinoxalinecarbaldehyde often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-quinoxalinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 3-methyl-2-quinoxalinecarbinol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: 3-Methyl-2-quinoxalinecarbinol.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-quinoxalinecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- Quinoxaline-2-carboxaldehyde
- 3-Methylquinoxaline
- 2-Methylquinoxaline
Comparison: 3-Methyl-2-quinoxalinecarbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoxaline ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, while quinoxaline-2-carboxaldehyde primarily undergoes oxidation and reduction reactions, 3-Methyl-2-quinoxalinecarbaldehyde can also engage in substitution reactions, making it more versatile in synthetic applications .
Properties
IUPAC Name |
3-methylquinoxaline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGGTBMCCWNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343291 | |
| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-55-5 | |
| Record name | 3-Methyl-2-quinoxalinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylquinoxaline-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)






![3-[(2R)-1-hydroxy-1-methylpyrrolidin-1-ium-2-yl]-1-methylpyridin-1-ium](/img/structure/B26960.png)


